molecular formula C9H10Cl2N2O2 B1675549 Linuron CAS No. 330-55-2

Linuron

Cat. No.: B1675549
CAS No.: 330-55-2
M. Wt: 249.09 g/mol
InChI Key: XKJMBINCVNINCA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Linuron, a phenylurea herbicide, primarily targets two systems :

Mode of Action

This compound interacts with its targets in the following ways:

Biochemical Pathways

The biochemical pathways affected by this compound include:

Result of Action

The molecular and cellular effects of this compound’s action include:

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, this compound has been found to boost neurological inflammation, which could potentially increase the risk of neurodegenerative disorders . Additionally, this compound’s persistence in the environment can lead to its natural removal mainly through microbial biodegradation . .

Biochemical Analysis

Biochemical Properties

The natural removal of Linuron from the environment is mainly carried through microbial biodegradation . Some microorganisms have been reported to mineralize this compound completely and utilize it as a carbon and nitrogen source . Variovorax sp. strain SRS 16 is one of the known efficient degraders with a recently sequenced genome .

Cellular Effects

This compound’s persistence in the environment can lead to toxic effects on various types of cells .

Molecular Mechanism

The genomic data of Variovorax sp. strain SRS 16 provide an opportunity to use a genome-scale model for improving biodegradation . The mechanism of action of this compound at the molecular level involves interactions with various biomolecules, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the degradation of this compound by Variovorax sp. strain SRS 16 has been observed . The degradation process is influenced by specific supplements, such as certain amino acids . This suggests that the effects of this compound can change over time, depending on the environmental conditions .

Dosage Effects in Animal Models

Given its widespread use and persistence in the environment, it is likely that varying dosages could have different impacts, potentially leading to toxic effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Given its ability to be utilized as a carbon and nitrogen source by some microorganisms, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its interactions with various biomolecules and its impact on cellular metabolism, it is likely that it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linuron is synthesized through a multi-step process involving the reaction of 3,4-dichloroaniline with methyl isocyanate to form the intermediate 3,4-dichlorophenylurea. This intermediate is then methylated using dimethyl sulfate to yield this compound .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions: Linuron undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

This compound’s unique combination of chemical properties and biological activities makes it a valuable tool in both agricultural and scientific research contexts.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea
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InChI

InChI=1S/C9H10Cl2N2O2/c1-13(15-2)9(14)12-6-3-4-7(10)8(11)5-6/h3-5H,1-2H3,(H,12,14)
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InChI Key

XKJMBINCVNINCA-UHFFFAOYSA-N
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Canonical SMILES

CN(C(=O)NC1=CC(=C(C=C1)Cl)Cl)OC
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Molecular Formula

C9H10Cl2N2O2
Record name LINURON
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DSSTOX Substance ID

DTXSID2024163
Record name Linuron
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Molecular Weight

249.09 g/mol
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Physical Description

Linuron appears as colorless crystals. Non corrosive. Used as an herbicide., Colorless or white odorless solid; [HSDB] Colorless odorless fine crystalline powder; [MSDSonline], COLOURLESS CRYSTALS.
Record name LINURON
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Solubility

PARTIALLY SOL IN TOLUENE, SPARINGLY SOL IN ALIPHATIC HYDROCARBONS, In acetone 500, benzene 150, ethanol 150, xylene 130, n-heptane 15 (all in g/kg at 25 °C). Readily soluble in dimethylformamide, chloroform, and diethyl ether. Moderately soluble in aromatic hydrocarbons. Sparingly soluble in aliphatic hydrocarbons., In water, 75 mg/l @ 25 °C, Solubility in water, g/100ml:
Record name LINURON
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Density

1.49 @ 20 °C
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Vapor Pressure

0.00000143 [mmHg], 1.43X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 0.002
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Mechanism of Action

Inhibits photosynthesis.
Record name LINURON
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Color/Form

White crystalline solid, Colorless crystals, Fine flakes or coarse powder

CAS No.

330-55-2
Record name LINURON
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Record name Urea, N'-(3,4-dichlorophenyl)-N-methoxy-N-methyl-
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Melting Point

93-94 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does linuron exert its herbicidal effect?

A1: this compound is a photosystem II (PSII) inhibitor. [] It blocks electron transport in chloroplasts, disrupting photosynthesis and ultimately leading to plant death. This effect is visible through changes in chlorophyll fluorescence, a technique used to monitor this compound's impact on plants. []

Q2: Does this compound exhibit any antiandrogenic activity?

A2: Yes, this compound has been identified as a weak androgen receptor (AR) antagonist. [, , , , ] Studies have shown that it can compete with androgens for binding to the androgen receptor, albeit with lower potency compared to strong antiandrogens like flutamide. []

Q3: What are the consequences of this compound's antiandrogenic activity in living organisms?

A3: In utero exposure of male rats to this compound has been shown to disrupt androgen-dependent reproductive development. Observed effects include decreased anogenital distance, increased nipple retention, and epididymal malformations that can ultimately lead to testicular atrophy. [, , ]

Q4: How does this compound impact the development of the Wolffian duct in male rats?

A4: this compound exposure during gestation can alter gene expression in the developing Wolffian duct, specifically impacting pathways involved in tissue morphogenesis such as the epidermal growth factor (EGF), insulin-like growth factor 1 (IGF-1), bone morphogenetic protein (BMP), fibroblast growth factor (FGF), and Notch signaling pathways. [] This disruption of gene expression is believed to contribute to the malformations observed in the epididymides and vas deferens of exposed male rats.

Q5: Is this compound biodegradable in the environment?

A5: Yes, this compound can be biodegraded in the environment, primarily by microorganisms in soil and water. [, , , , , , , , , ]

Q6: What types of microorganisms are involved in this compound degradation?

A6: Studies have identified several bacterial genera capable of degrading this compound, with Variovorax emerging as a key player. [, , , , , , , , , ] Other identified genera include Arthrobacter, Comamonas, and Hyphomicrobium. [, , ]

Q7: How do these microorganisms degrade this compound?

A7: The this compound degradation pathway in Variovorax species often initiates with the hydrolysis of this compound to 3,4-dichloroaniline (DCA) and N,O-dimethylhydroxylamine. [, ] This step can be catalyzed by different this compound hydrolases, such as LibA and HylA. [, ] DCA is further degraded via a multi-step pathway involving a chloroaniline dioxygenase and enzymes of a modified chlorocatechol ortho-cleavage pathway. []

Q8: Is the this compound degradation pathway conserved among different bacterial strains?

A8: While the overall degradation pathway is similar, variations exist among different Variovorax strains. For example, some strains utilize the LibA hydrolase while others utilize the HylA hydrolase for the initial this compound hydrolysis step. [] These variations suggest divergent evolution and independent acquisition of this compound catabolic gene modules. []

Q9: What role do plasmids play in this compound degradation?

A9: Plasmids, particularly those belonging to the PromA family, have been shown to play a crucial role in the horizontal transfer of this compound catabolic genes among different bacterial genera, including Variovorax and Hydrogenophaga. [] These plasmids often carry one or more of the gene clusters necessary for complete this compound degradation. []

Q10: How does this compound concentration affect its biodegradation?

A10: Studies have shown that Variovorax sp. strain SRS16 can mineralize this compound across a range of concentrations, from microg L(-1) to mg L(-1). [] Notably, the mineralization activity shifts from inducible at mg L(-1) levels to constitutive at microg L(-1) levels, indicating an adaptation to low-level this compound exposure. []

Q11: How is the spatial variability of this compound mineralization within a field influenced by soil properties?

A11: The rate of this compound mineralization can vary significantly within a single field. [] Soil parameters like the C(total)/N(total) ratio, pH, and water-extractable potassium content have been shown to be correlated with this compound mineralization rates, suggesting an influence on the this compound-metabolizing bacterial populations. []

Q12: What is the impact of repeated this compound applications on its degradation in soil?

A12: Repeated applications of this compound can enhance its biodegradation in soil, indicating the selection for and enrichment of this compound-degrading microbial communities. [, , ] This adaptation can persist even after this compound applications cease, showcasing the development of a "genetic memory" within the soil microbial community. []

Q13: What is the leaching potential of this compound?

A14: Compared to diuron, another phenylurea herbicide, this compound demonstrates higher mobility in soil and a greater potential for leaching into groundwater. [] This increased mobility is attributed to its higher water solubility and lower adsorption coefficient. []

Q14: How does this compound affect the broader soil microflora?

A15: While this compound can enhance the degradation of specific microbial populations, it can also have broader effects on the soil microflora. [] Studies have shown that this compound can inhibit bacterial and actinomycetal populations, while potentially increasing the number of fungal propagules. []

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